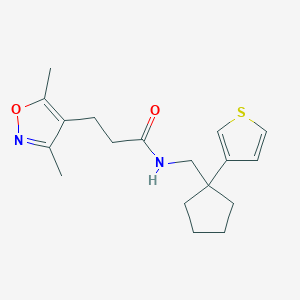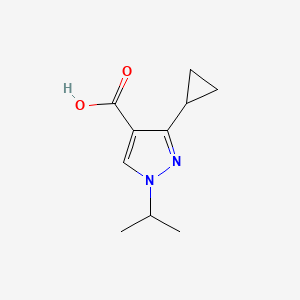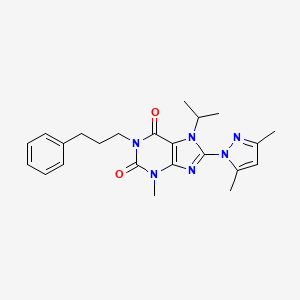
4-hydroxy-1-(2-methoxyethyl)-6-methyl-3-((4-methylpiperazin-1-yl)(pyridin-2-yl)methyl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-hydroxy-1-(2-methoxyethyl)-6-methyl-3-((4-methylpiperazin-1-yl)(pyridin-2-yl)methyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C20H28N4O3 and its molecular weight is 372.469. The purity is usually 95%.
BenchChem offers high-quality 4-hydroxy-1-(2-methoxyethyl)-6-methyl-3-((4-methylpiperazin-1-yl)(pyridin-2-yl)methyl)pyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-hydroxy-1-(2-methoxyethyl)-6-methyl-3-((4-methylpiperazin-1-yl)(pyridin-2-yl)methyl)pyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
G Protein-Biased Dopaminergics Development
Research conducted by Möller et al. (2017) in the realm of medicinal chemistry identified compounds related to the structural motif of 4-hydroxy-1-(2-methoxyethyl)-6-methyl-3-((4-methylpiperazin-1-yl)(pyridin-2-yl)methyl)pyridin-2(1H)-one, which demonstrate significant potential as G protein-biased partial agonists targeting dopamine D2 receptors. These compounds, designed with a pyrazolo[1,5-a]pyridine heterocyclic appendage, have shown promising antipsychotic activity in vivo, paving the way for novel therapeutic applications (Möller et al., 2017).
Antimicrobial and Antihypertensive Activities
Another area of research involves the synthesis of derivatives with a focus on their pharmacological properties. Malawska et al. (2002) explored the synthesis of 1-substituted pyrrolidin-2-one and pyrrolidine derivatives, incorporating elements structurally similar to the compound . These derivatives exhibited strong antiarrhythmic and antihypertensive activities, suggesting their potential in treating cardiovascular diseases (Malawska et al., 2002).
Nootropic Agents Synthesis
Valenta et al. (1994) embarked on synthesizing 1,4-disubstituted 2-oxopyrrolidines and related compounds, revealing insights into their potential as nootropic agents. This research demonstrates the broad applicability of structural analogs in enhancing cognitive functions, indicating the versatility of the compound's core structure in medicinal chemistry applications (Valenta et al., 1994).
Analgesic Isothiazolopyridines Structural Characterization
Karczmarzyk and Malinka (2008) conducted structural characterization studies on analgesic isothiazolopyridines, providing a foundation for understanding the interaction mechanisms and potential therapeutic applications of compounds within the same structural family. These studies contribute to the rational design of new analgesics based on structural analogs (Karczmarzyk & Malinka, 2008).
properties
IUPAC Name |
4-hydroxy-1-(2-methoxyethyl)-6-methyl-3-[(4-methylpiperazin-1-yl)-pyridin-2-ylmethyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O3/c1-15-14-17(25)18(20(26)24(15)12-13-27-3)19(16-6-4-5-7-21-16)23-10-8-22(2)9-11-23/h4-7,14,19,25H,8-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUNGZAROXGTCKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CCOC)C(C2=CC=CC=N2)N3CCN(CC3)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5,6-dimethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(2-methoxyethyl)acetamide](/img/structure/B2964323.png)
![7-[(2,4-dichlorophenyl)methyl]-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2964324.png)



![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2964330.png)
![Methyl 2-bromo-2-[3-(1-bromo-2-methoxy-2-oxoethyl)-1-adamantyl]acetate](/img/structure/B2964331.png)


![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)acetamide](/img/structure/B2964338.png)

![4-[3-(4-Bromophenyl)-3-oxo-1-propenyl]benzenecarbaldehyde](/img/structure/B2964342.png)

